molecular formula C8H8F3N B1392693 N-ethyl-2,3,5-trifluoroaniline CAS No. 1242962-47-5

N-ethyl-2,3,5-trifluoroaniline

Cat. No. B1392693
CAS RN: 1242962-47-5
M. Wt: 175.15 g/mol
InChI Key: PFIGMTYJDCZRJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

“N-ethyl-2,3,5-trifluoroaniline” has the chemical formula C9H9F3N. Unfortunately, the specific molecular structure analysis is not available in the search results.

Scientific Research Applications

Pharmaceutical Research

N-ethyl-2,3,5-trifluoroaniline: is a valuable intermediate in pharmaceutical research. Its trifluoromethyl group can significantly alter the biological activity of pharmaceutical compounds, making it a crucial component in the design of new drugs. For instance, it can be used to synthesize compounds with potential antifungal or antibacterial properties due to the electron-withdrawing nature of the fluorine atoms, which can affect the molecular interaction with biological targets .

Agrochemical Development

In the agrochemical industry, N-ethyl-2,3,5-trifluoroaniline serves as a precursor for the synthesis of herbicides and pesticides. The presence of the trifluoromethyl group can enhance the herbicidal or pesticidal activity, providing effective protection against a wide range of agricultural pests and weeds .

Material Science

This compound is also explored in material science for the development of advanced materials. Its incorporation into polymers can lead to materials with improved thermal stability and chemical resistance, which are desirable properties for high-performance applications .

Organic Synthesis

N-ethyl-2,3,5-trifluoroaniline: is used in organic synthesis as a building block for various organic compounds. Its unique structure allows for the creation of complex molecules with specific electronic and steric properties, which are essential in the synthesis of complex organic molecules .

Catalysis

The compound finds application in catalysis, where it can be used to modify the catalytic activity of certain catalysts. By altering the electronic properties of the catalyst, it can improve the efficiency and selectivity of various chemical reactions .

Environmental Science

In environmental science, N-ethyl-2,3,5-trifluoroaniline is studied for its degradation and environmental impact. Research on its biodegradation can provide insights into the removal of such compounds from the environment and the mitigation of their potential ecological effects .

Analytical Chemistry

It is also significant in analytical chemistry, where it can be used as a standard or reagent in the development of analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in various analytical techniques .

Optoelectronics

Lastly, N-ethyl-2,3,5-trifluoroaniline can be utilized in the field of optoelectronics. Its electronic properties may be harnessed in the design of organic semiconductors, which are used in the manufacture of light-emitting diodes (LEDs), solar cells, and other electronic devices .

Safety and Hazards

The safety data sheet for a related compound, 2,3,4-trifluoroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

properties

IUPAC Name

N-ethyl-2,3,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIGMTYJDCZRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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